molecular formula C17H14ClN3OS B4265201 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B4265201
M. Wt: 343.8 g/mol
InChI Key: YIATUVCQUSDDHI-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted thiadiazole derivatives.

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide is unique due to its combination of the thiadiazole ring with the diphenylacetamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-12-20-21-16(23-12)19-15(22)17(18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIATUVCQUSDDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
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2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
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2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
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2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Reactant of Route 5
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2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Reactant of Route 6
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2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

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